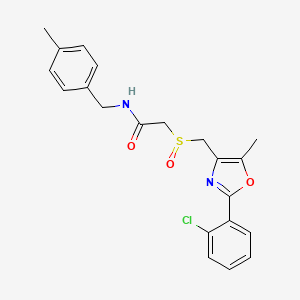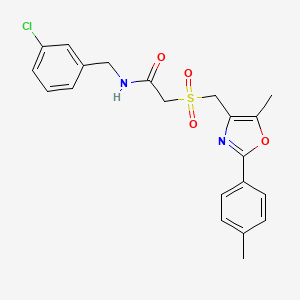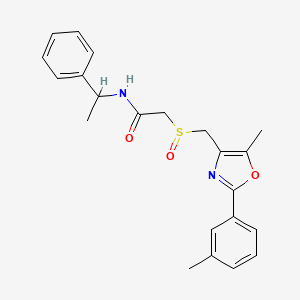![molecular formula C19H24N2O3S B10816404 N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816404.png)
N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-332037 is a chemical compound with the molecular formula C₁₉H₂₄N₂O₃S. It is known for its role as a beta-catenin modulator, which can alter the lifespan of eukaryotic organisms
Preparation Methods
The synthesis of WAY-332037 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This involves the reaction of a substituted benzaldehyde with an amino acid derivative under acidic conditions to form the oxazole ring.
Sulfoxide formation: The oxazole derivative is then reacted with a sulfoxide precursor under controlled conditions to introduce the sulfoxide group.
Industrial production methods for WAY-332037 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
WAY-332037 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl group, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions include the corresponding sulfone, sulfide, and substituted derivatives.
Scientific Research Applications
WAY-332037 has a wide range of scientific research applications:
Chemistry: It is used as a beta-catenin modulator in studies related to chemical signaling pathways.
Biology: The compound is studied for its effects on the lifespan of eukaryotic organisms, making it a valuable tool in aging research.
Medicine: WAY-332037 is investigated for its potential therapeutic applications, particularly in diseases where beta-catenin signaling is implicated.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
WAY-332037 exerts its effects by modulating the beta-catenin signaling pathway. Beta-catenin is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival. WAY-332037 interacts with beta-catenin, altering its stability and activity, thereby influencing the downstream signaling events. This modulation can lead to changes in gene expression and cellular behavior, making it a powerful tool for studying and potentially treating conditions related to beta-catenin dysregulation.
Comparison with Similar Compounds
WAY-332037 can be compared with other beta-catenin modulators, such as:
ICG-001: A small molecule that inhibits the interaction between beta-catenin and CREB-binding protein.
XAV939: A tankyrase inhibitor that promotes the degradation of beta-catenin.
PRI-724: A derivative of ICG-001 with improved pharmacokinetic properties.
WAY-332037 is unique in its specific interaction with beta-catenin and its ability to modulate the lifespan of eukaryotic organisms. This sets it apart from other beta-catenin modulators, which may have different mechanisms of action or target different aspects of the beta-catenin signaling pathway.
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-6-5-7-15(10-13)19-21-17(14(2)24-19)11-25(23)12-18(22)20-16-8-3-4-9-16/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3,(H,20,22) |
InChI Key |
SOMQSZSXEVGRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Cyclopentyl-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816330.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B10816331.png)
![N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide](/img/structure/B10816345.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816354.png)
![N-Benzyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816356.png)
![N-[(2-Chlorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816366.png)

![N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816382.png)
![N-Benzyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816388.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816395.png)
![N-Benzyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816398.png)
![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816416.png)
